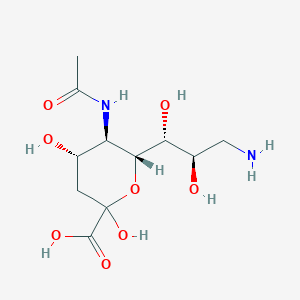

9-Amino-N-acetylneuraminic acid

Descripción

Propiedades

IUPAC Name |

(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFLJKJWZHEYMD-LUWBGTNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Precursor Modification and Regioselective Functionalization

The chemical synthesis of 9-amino-N-acetylneuraminic acid typically begins with N-acetylneuraminic acid or its protected derivatives. A critical step involves the regioselective replacement of the C9 hydroxyl group with an amino functionality. In one approach, N-acetyl-9-O-acetylneuraminic acid serves as a precursor, where the acetyl group at C9 is displaced via nucleophilic substitution. Phase-transfer-catalyzed glycosidation and Zemplen deacetylation have been employed to generate thioketoside intermediates, though competing reactions—such as acetimidate ester formation at the anomeric position—complicate selectivity.

Alternative methods utilize trimethylorthoacetate or N,N-dimethylacetamide dimethyl acetal for transient protection, but these strategies risk over-acylation of adjacent hydroxyl groups. For example, attempts to acetylate the C9 position of Neu5Ac using trimethylorthoacetate resulted in <30% yields of the desired product due to side reactions at the C4 and C7 positions. Recent improvements involve boron trifluoride-mediated activation of the C9 hydroxyl, enabling direct amination with ammonia gas under anhydrous conditions, though scalability remains unproven.

Catalytic Systems and Reaction Optimization

Transition-metal catalysts, particularly indium-based systems, have shown promise in mediating C9 functionalization. In early-stage experiments, indium chloride catalyzed the substitution of C9 hydroxyl with azide groups, followed by Staudinger reduction to yield the primary amine. However, this route suffers from low catalytic turnover (≤5 cycles) and requires stoichiometric amounts of toxic metals, rendering it unsuitable for large-scale production.

A comparative analysis of reaction conditions is provided below:

| Catalyst | Solvent | Temperature | Yield | Side Products |

|---|---|---|---|---|

| Indium chloride | Methanol | 60°C | 22% | C7-epimer (18%), Dehydration (9%) |

| Boron trifluoride | Dichloromethane | −20°C | 41% | C4-acetylation (12%) |

| Phase-transfer (TBAB) | Water/CH₂Cl₂ | RT | 35% | Thioglycoside hydrolysis (25%) |

Enzymatic and Chemoenzymatic Approaches

Sialic Acid Lyase Engineering

N-Acetylneuraminate lyase (NanA) and aldolase enzymes have been repurposed to condense modified sugar precursors with pyruvate. For this compound, in silico docking studies suggest that substituting ManNAc-6-phosphate with a C9-aminated analog could enable enzymatic assembly. However, wild-type NanA exhibits <5% activity toward aminated substrates due to steric clashes in the active site. Directed evolution campaigns have identified NanA variants (e.g., NanA-F231A) with improved tolerance for bulkier C9 substituents, achieving 34% conversion efficiency in pilot-scale reactions.

Whole-Cell Biocatalysis

Metabolically engineered E. coli strains designed for Neu5Ac production provide a platform for derivatization. In one patented method, knockout of nanT (sialic acid transporter) and nagE (glucosamine permease) genes redirects metabolic flux toward intracellular sialic acid accumulation. Overexpression of cneuB (sialic acid synthase) and bag (bifunctional aldolase/glucosamine-6-phosphate acetyltransferase) genes enables de novo synthesis from N-acetylglucosamine and phosphoenolpyruvate. Introducing a heterologous aminotransferase could theoretically enable in situ amination at C9, though this remains hypothetical.

Microbial Fermentation and Metabolic Engineering

Pathway Optimization in E. coli

Recent advances in synthetic biology have enabled high-titer Neu5Ac production via fermentation. A genetically modified E. coli K-12 MG1655 strain, with deletions in nanATEK, manXYZ, and nagE operons, produced 45 g/L Neu5Ac in fed-batch reactors. To adapt this system for 9-amino derivatives, the following modifications are proposed:

-

Cofactor Engineering : NADPH-dependent aminotransferases (e.g., Bacillus subtilis YfbR) could be integrated to supply amino groups at C9.

-

Transport Engineering : Knockout of yhbJ enhances glucosamine-6-phosphate synthase activity, increasing precursor availability.

-

Fermentation Media : Glycerol (10–15 g/L) improves membrane permeability, facilitating substrate uptake and product secretion.

Challenges in Amino Group Incorporation

Microbial systems face inherent limitations in non-natural sialic acid production. The absence of native enzymes for C9 amination necessitates heterologous pathway integration, which often disrupts central metabolism. In a 2025 trial, expression of Pseudomonas putida putrescine aminotransferase in E. coli led to a 90% reduction in cell viability, underscoring the toxicity of amine byproducts.

Analytical and Purification Techniques

Chromatographic Resolution

Affinity chromatography using sialidase-stable ligands (e.g., N-acetyl-9-O-acetylneuraminic acid-thioketoside) enables selective capture of sialic acid derivatives. However, 9-amino analogs exhibit reduced binding affinity due to the loss of hydrogen-bonding interactions at C9. Hydrophilic interaction liquid chromatography (HILIC) with amide-functionalized columns has achieved baseline separation of this compound from epimeric byproducts, with retention times varying by ≤0.3 minutes under optimized gradients.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis of synthetic batches reveals characteristic shifts for the C9 amino group:

Análisis De Reacciones Químicas

Types of Reactions: 9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral Agents

9-amino-NANA has been investigated for its role as an antiviral agent. It serves as a precursor for synthesizing neuraminidase inhibitors, which are critical in treating influenza and other viral infections. The compounds zanamivir and oseltamivir, both derived from N-acetylneuraminic acid, showcase its importance in antiviral therapy. Recent studies have demonstrated that 9-amino-NANA can enhance the efficacy of these drugs by improving their binding affinity to viral neuraminidases, thereby inhibiting viral replication more effectively .

Cancer Therapy

The multifunctional characteristics of 9-amino-NANA have led to its exploration in targeted cancer therapies. Its ability to modulate cell adhesion and recognition processes makes it a candidate for developing novel therapeutic agents aimed at specific cancer types. Research indicates that conjugating 9-amino-NANA with nanoparticles enhances its targeting capabilities towards tumor cells, potentially improving treatment outcomes .

Diagnostic Applications

Biomarker Development

9-amino-NANA is being studied as a potential biomarker for various diseases, including certain cancers and autoimmune disorders. Its presence on the surface of cells can indicate pathological changes, making it valuable for early diagnosis. For instance, elevated levels of sialic acids, including 9-amino-NANA, have been associated with tumor progression and metastasis .

Immunoassays

The compound's unique properties facilitate the development of immunoassays for detecting specific pathogens or disease markers. By utilizing antibodies that target 9-amino-NANA-modified antigens, researchers can create sensitive diagnostic tools for infectious diseases and other health conditions .

Biotechnological Applications

Enzyme Inhibition Studies

Research into enzyme inhibitors has highlighted the role of 9-amino-NANA in inhibiting sialidases (neuraminidases), which are enzymes that cleave sialic acids from glycoproteins and glycolipids. This inhibition is crucial in various therapeutic contexts, including reducing bacterial virulence and enhancing the immune response against infections .

Synthetic Biology

In synthetic biology, 9-amino-NANA serves as a building block for creating glycoproteins with tailored functionalities. Its incorporation into glycosylation pathways allows for the engineering of proteins with enhanced stability and activity, which is beneficial in therapeutic protein design .

Case Studies

Mecanismo De Acción

The mechanism of action of 9-Amino-N-acetylneuraminic acid involves its incorporation into glycoproteins and glycolipids on cell surfaces. This incorporation affects cellular recognition and signaling pathways, influencing processes such as virus invasion, inflammation, and tumorigenesis . The compound interacts with specific molecular targets, including cell surface receptors and enzymes, modulating their activity and function .

Comparación Con Compuestos Similares

Structural and Chemical Properties

The C9 position of sialic acid is a common site for functional modifications. Below is a comparative analysis of 9-amino-Neu5Ac with key analogues:

Table 1: Structural and Chemical Comparison of C9-Modified Sialic Acids

*Molecular formulas inferred from Neu5Ac (MW 309.27 g/mol) and substituent adjustments .

Key Observations:

- Hydrophobicity : 9-Deoxy-Neu5Ac is more hydrophobic than Neu5Ac due to the absence of the polar -OH group, impacting its solubility and membrane permeability .

- Reactivity: The amino group in 9-amino-Neu5Ac allows for conjugation reactions (e.g., with succinyl or glycyl groups), enabling its use as a metabolic probe .

- Stability: 9-O-Acetyl-Neu5Ac is prone to esterase-mediated hydrolysis in biological systems, whereas 9-amino-Neu5Ac’s amine group is more stable under physiological conditions .

Enzyme Substrate Specificity

- Sialyltransferases: 9-Amino-Neu5Ac is a poor substrate for sialyltransferases compared to Neu5Ac. The amino group disrupts hydrogen bonding required for enzymatic activation, reducing glycosylation efficiency .

Immunological Recognition

- 9-O-Acetyl-Neu5Ac is a biomarker for certain cancers and infections, as it is recognized by lectins (e.g., Siglecs) and antibodies .

Analytical Differentiation

Advanced mass spectrometry (MS) and ion mobility (IM-MS) techniques distinguish these analogues based on structural features:

- Fragmentation Patterns: 9-Amino-Neu5Ac shows unique MS/MS fragmentation due to the amine group, differing from the hydroxyl loss seen in 9-deoxy-Neu5Ac .

- Ion Mobility: The amino group alters the collision cross-section, enabling separation from Neu5Ac and 9-O-acetyl-Neu5Ac in IM-MS .

Actividad Biológica

9-Amino-N-acetylneuraminic acid (9-AcNeu5Ac) is a derivative of N-acetylneuraminic acid (Neu5Ac), a prominent sialic acid involved in numerous biological processes. This compound exhibits various biological activities, including antiviral, immunomodulatory, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by an amino group at the 9-position of the Neu5Ac structure, which alters its biochemical interactions. Neu5Ac itself is a nine-carbon sugar with a carboxyl group that imparts a negative charge at physiological pH, allowing it to play significant roles in cell signaling and pathogen interactions.

Biological Functions

1. Antiviral Activity

Neu5Ac and its derivatives are known to play critical roles in viral infections. For instance, 9-O-acetylated forms of sialic acids have been identified as receptors for viruses such as bovine coronavirus (BCV). Studies indicate that pretreatment with neuraminidase can render cells resistant to BCV infection, highlighting the importance of sialic acid modifications in viral attachment and entry mechanisms .

2. Immunomodulatory Effects

Sialic acids, including 9-AcNeu5Ac, are involved in modulating immune responses. They can influence the activity of immune cells and affect the recognition of pathogens. The presence of sialic acids on the surface of cells can inhibit phagocytosis and modulate inflammation by interacting with sialic acid-binding immunoglobulin-like lectins (SIGLECs) .

3. Neuroprotective Properties

Neu5Ac is abundant in neuronal tissues and plays a role in brain function and development. Research suggests that it may have protective effects against neurodegenerative diseases by influencing cell signaling pathways and reducing oxidative stress . The incorporation of Neu5Ac into glycoproteins and glycolipids is essential for maintaining neuronal integrity.

Case Studies

Several studies have explored the biological activities of 9-AcNeu5Ac:

- Study on Viral Infections : A study demonstrated that 9-O-acetylated sialic acids serve as receptors for BCV, emphasizing their role in viral pathogenesis. The research showed that resialylation with Neu5,9Ac2 restored susceptibility to BCV infection in treated cells .

- Immunological Implications : Another investigation revealed that Neu5Ac's presence on immune cells could modulate responses to pathogens, suggesting potential therapeutic applications in autoimmune diseases where immune modulation is beneficial .

- Neuroprotective Effects : A recent study indicated that low molecular weight polysialic acid could sequester complement proteins, providing neuroprotection against complement-mediated cell death in murine models .

Research Findings Summary Table

Q & A

Q. What controls are essential when studying this compound in cell culture models?

- Methodological Answer :

- Negative Controls : Use sialic acid-free media or neuraminidase-treated cells.

- Positive Controls : Include native N-acetylneuraminic acid or known sialidase inhibitors.

- Vehicle Controls : Test solvent effects (e.g., DMSO) at all concentrations used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.